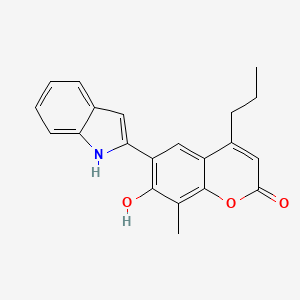![molecular formula C21H18FN5O B14955549 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B14955549.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-fluoroindole with ethylamine to form the intermediate N-(2-(5-fluoro-1H-indol-3-yl)ethyl)amine. This intermediate is then reacted with 3-(2-pyrimidinylamino)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin receptors and protein kinases. This binding can modulate the activity of these receptors and pathways, leading to various biological effects. For example, the compound may inhibit the activity of certain protein kinases, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis .
Comparaison Avec Des Composés Similaires
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has a similar indole moiety but differs in the substituents attached to the indole ring.
1H-Indole-3-carbaldehyde derivatives: These compounds share the indole core structure but have different functional groups attached to the indole ring.
Propriétés
Formule moléculaire |
C21H18FN5O |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H18FN5O/c22-16-5-6-19-18(12-16)15(13-26-19)7-10-23-20(28)14-3-1-4-17(11-14)27-21-24-8-2-9-25-21/h1-6,8-9,11-13,26H,7,10H2,(H,23,28)(H,24,25,27) |
Clé InChI |
LGSGMMUFVRNDDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~6~-carbamoyl-N~2~-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-lysine](/img/structure/B14955466.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone](/img/structure/B14955467.png)

![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14955475.png)
![(2E)-6-(4-methoxybenzyl)-2-[4-(methylsulfanyl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14955477.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14955478.png)
![5-(2-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B14955485.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide](/img/structure/B14955500.png)
![3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14955507.png)


![5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955519.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B14955542.png)

